molecular formula C24H20N2O3S B14967172 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B14967172
M. Wt: 416.5 g/mol
InChI Key: GBHLWBKLCUQRQM-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the quinazolinone core, followed by the introduction of the benzodioxole and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and methylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the benzodioxole or methylphenyl positions.

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific structural features, such as the quinazolinone core and the presence of both benzodioxole and methylphenyl groups

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C24H20N2O3S/c1-16-6-2-3-7-18(16)14-30-24-25-20-9-5-4-8-19(20)23(27)26(24)13-17-10-11-21-22(12-17)29-15-28-21/h2-12H,13-15H2,1H3

InChI Key

GBHLWBKLCUQRQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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